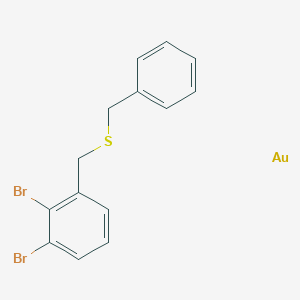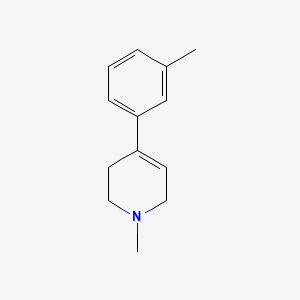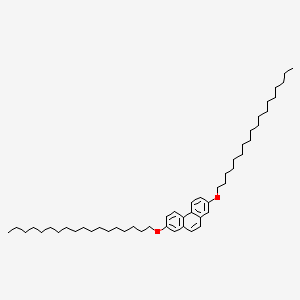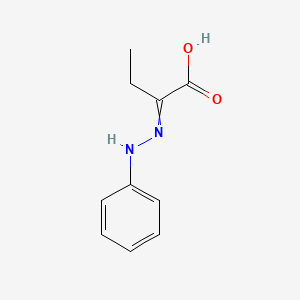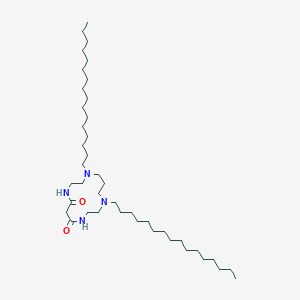![molecular formula C18H23NOSi B14472920 Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 72385-50-3](/img/structure/B14472920.png)
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a silanol group bonded to a diphenyl structure with a pyrrolidin-1-yl ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of diphenylsilane with a pyrrolidine derivative under controlled conditions. One common method includes the hydrosilylation of diphenylsilane with 2-(pyrrolidin-1-yl)ethene in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silanol group typically yields silanone derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Lacks the pyrrolidin-1-yl ethyl substituent, making it less versatile in biological applications.
Pyrrolidin-1-yl ethyl silane: Similar structure but lacks the diphenyl groups, affecting its chemical properties.
Diphenyl[2-(morpholin-1-yl)ethyl]silanol: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological interactions.
Uniqueness
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the combination of the silanol group with the diphenyl and pyrrolidin-1-yl ethyl substituents. This unique structure allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
72385-50-3 |
|---|---|
Fórmula molecular |
C18H23NOSi |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
hydroxy-diphenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H23NOSi/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-15-19-13-7-8-14-19/h1-6,9-12,20H,7-8,13-16H2 |
Clave InChI |
DBNIBQIYMZANPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
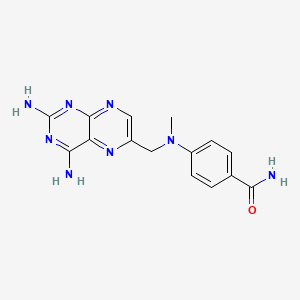
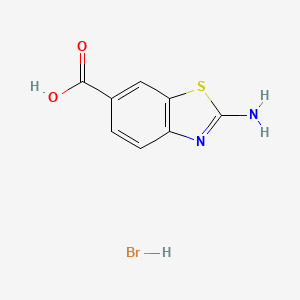
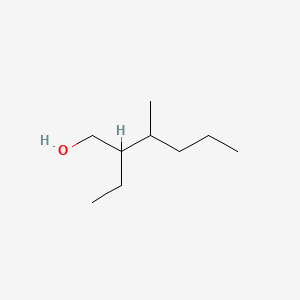

![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)
